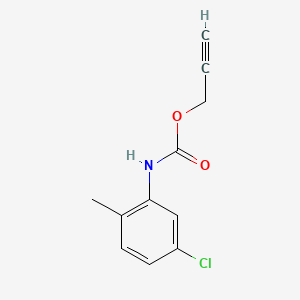
2,2,4-Trimethylhexane-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethylhexane-1,6-diol is an organic compound with the molecular formula C₉H₂₀O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylhexane-1,6-diol can be synthesized through the hydrogenation of 2,2,4-trimethyladipic acid. The process involves the reduction of the carboxylic acid groups to hydroxyl groups under specific conditions, typically using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 2,2,4-trimethyladipic acid. The reaction is carried out in a high-pressure reactor with hydrogen gas and a suitable catalyst. The process is optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4-Trimethylhexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) is used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,2,4-trimethylhexane-1,6-dione or 2,2,4-trimethylhexane-1,6-dicarboxylic acid.
Reduction: Formation of 2,2,4-trimethylhexane.
Substitution: Formation of compounds like 2,2,4-trimethylhexane-1,6-dichloride or 2,2,4-trimethylhexane-1,6-dibromide.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethylhexane-1,6-diol has several applications in scientific research and industry:
Chemistry: Used as a building block for the synthesis of various organic compounds, including polymers and resins.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2,4-trimethylhexane-1,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their stability and reactivity. In biochemical applications, it can act as a stabilizing agent for proteins and enzymes by preventing denaturation and aggregation.
Vergleich Mit ähnlichen Verbindungen
- 2,4,4-Trimethylhexane-1,6-diol
- 2,2,4-Trimethylpentane-1,5-diol
- 2,2,4-Trimethylhexane-1,3-diol
Comparison: 2,2,4-Trimethylhexane-1,6-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties compared to its isomers and analogs. For example, 2,4,4-trimethylhexane-1,6-diol has a different arrangement of methyl groups, leading to variations in reactivity and physical properties .
Eigenschaften
CAS-Nummer |
3089-24-5 |
|---|---|
Molekularformel |
C9H20O2 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
2,2,4-trimethylhexane-1,6-diol |
InChI |
InChI=1S/C9H20O2/c1-8(4-5-10)6-9(2,3)7-11/h8,10-11H,4-7H2,1-3H3 |
InChI-Schlüssel |
GZZLQUBMUXEOBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCO)CC(C)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13735761.png)

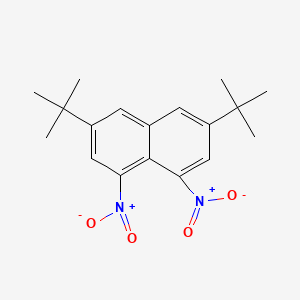
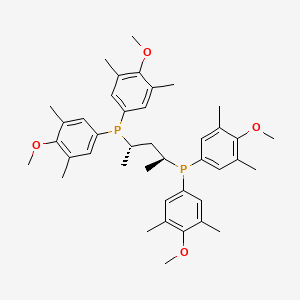
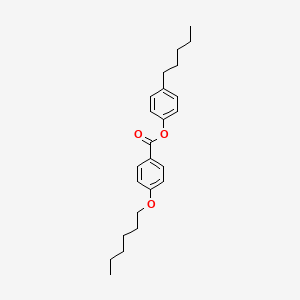
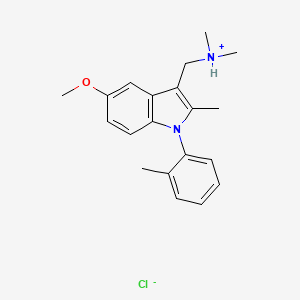
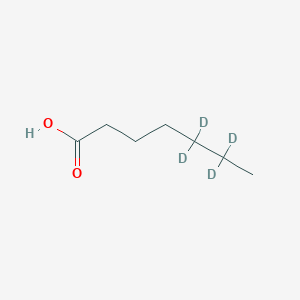
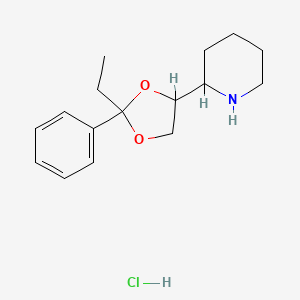
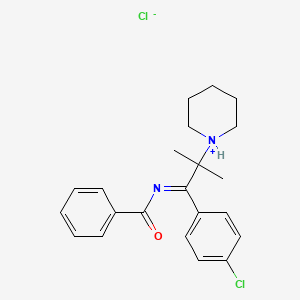
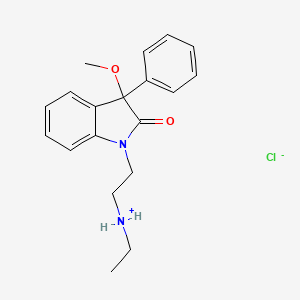
![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13735819.png)
